3,3-Dimethylpiperidine-1-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

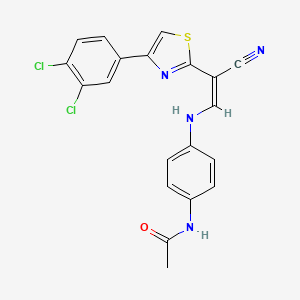

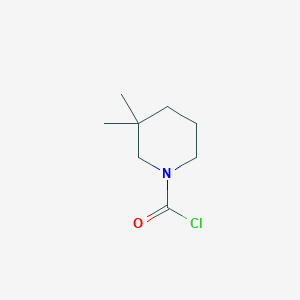

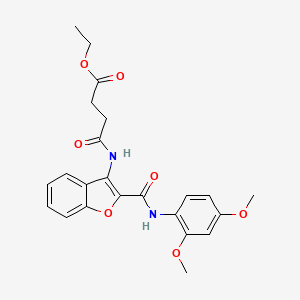

3,3-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1383546-43-7 . It has a molecular weight of 175.66 . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Scientific Research Applications

Catalysis and Hydrogen Production

Research has shown that certain complexes can act as catalysts for the photogeneration of hydrogen from water, utilizing photosensitizers and molecular cobalt catalysts in a system that maximizes hydrogen production at specific pH levels. Such studies are critical for advancing renewable energy technologies (Pingwu Du, K. Knowles, R. Eisenberg, 2008).

CO2 Reduction

Another significant area of application is in the electrocatalytic reduction of CO2 to formate, showcasing the potential of iron(III) chloride compounds in environmental remediation and the development of sustainable chemical processes (A. W. Nichols, Sayanti Chatterjee, M. Sabat, C. Machan, 2018).

Material Science

In material science, research on structural correlations in metal chloride complexes with lutidines and collidine can offer insights into the design and development of new materials with specific electronic and magnetic properties, which could be relevant for electronics, catalysis, and more (L. Pazderski, Tomasz Pawlak, J. Sitkowski, L. Kozerski, E. Szłyk, 2010).

Photoredox Catalysis

The merging of photoredox with nickel catalysis for the coupling of α-carboxyl sp3-carbons with aryl halides demonstrates innovative approaches to bond formation between saturated and unsaturated carbons, opening new pathways in organic synthesis (Zhiwei Zuo, Derek T Ahneman, L. Chu, J. Terrett, A. Doyle, D. MacMillan, 2014).

Chemical Synthesis

In chemical synthesis, studies on the reactivity of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes highlight the versatility and utility of specific chemical reactions in developing pharmacologically relevant compounds (Philip J. Hamzik, Jason D. Brubaker, 2010).

Safety and Hazards

The safety information for 3,3-Dimethylpiperidine-1-carbonyl chloride includes several hazard statements: H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

Piperidines, including 3,3-Dimethylpiperidine-1-carbonyl chloride, are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

3,3-dimethylpiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-8(2)4-3-5-10(6-8)7(9)11/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTRWWFPNZXDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B2747802.png)

amino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2747806.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2747817.png)